1-Bromo-6-fluoro-2-naphthaldehyde
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Overview
Description
1-Bromo-6-fluoro-2-naphthaldehyde is an organic compound with the molecular formula C11H6BrFO It is a derivative of naphthalene, characterized by the presence of bromine and fluorine atoms at the 1 and 6 positions, respectively, and an aldehyde group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-6-fluoro-2-naphthaldehyde can be synthesized through several methods. One common approach involves the bromination and fluorination of 2-naphthaldehyde. The process typically includes:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-6-fluoro-2-naphthaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Strong oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents under mild conditions, often in an inert atmosphere.
Major Products
Substitution: Various substituted naphthaldehydes depending on the nucleophile used.
Oxidation: 1-Bromo-6-fluoro-2-naphthoic acid.
Reduction: 1-Bromo-6-fluoro-2-naphthyl alcohol.
Scientific Research Applications
1-Bromo-6-fluoro-2-naphthaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-6-fluoro-2-naphthaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-naphthaldehyde: Similar structure but lacks the fluorine atom at the 6 position.
6-Bromo-2-naphthaldehyde: Similar structure but lacks the fluorine atom at the 1 position.
1-Fluoro-2-naphthaldehyde: Similar structure but lacks the bromine atom at the 6 position.
Uniqueness
1-Bromo-6-fluoro-2-naphthaldehyde is unique due to the simultaneous presence of bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in various synthetic and research applications.
Properties
CAS No. |
2102410-95-5 |
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Molecular Formula |
C11H6BrFO |
Molecular Weight |
253.07 g/mol |
IUPAC Name |
1-bromo-6-fluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrFO/c12-11-8(6-14)2-1-7-5-9(13)3-4-10(7)11/h1-6H |
InChI Key |
KBEZQNFQVAHNTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)C=O)C=C1F |
Origin of Product |
United States |
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